Bis(acetonitrile)dichloropalladium(II)
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Overview
Description
Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the chemical formula PdCl₂(NCCH₃)₂ . It is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions . This compound is particularly notable for its role in facilitating reactions that require soluble palladium(II).
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(acetonitrile)dichloropalladium(II) can be synthesized by reacting palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile, followed by filtration to remove any insoluble impurities. The resulting solution is then desolventized to obtain the solid compound .
Industrial Production Methods
In industrial settings, the production of palladium(II)chloro-bis(acetonitrile) follows a similar process but on a larger scale. The palladium chloride used as a raw material is often refined and purified to ensure high purity of the final product. The acetonitrile used in the reaction can be recycled, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Bis(acetonitrile)dichloropalladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with ligands such as 1,5-cyclooctadiene to form dichloro(1,5-cyclooctadiene)palladium.
Coupling Reactions: It is used as a catalyst in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving palladium(II)chloro-bis(acetonitrile) include organic halides, boronic acids, and phosphines. The reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
Bis(acetonitrile)dichloropalladium(II) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which palladium(II)chloro-bis(acetonitrile) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates the activation of organic substrates, making them more reactive in subsequent chemical reactions. The palladium(II) center acts as a catalyst, lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
- Bis(benzonitrile)palladium(II) chloride
- Palladium(II) chloride
- Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness
Bis(acetonitrile)dichloropalladium(II) is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in a wide range of coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
acetonitrile;palladium(2+);dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[Cl-].[Cl-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14592-56-4 |
Source
|
Record name | Palladium, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14592-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetonitrile)dichloropalladium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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